2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-17(22-23-18)12-3-5-13(6-4-12)21-19(25)15-11-14(24(26)27)7-8-16(15)20/h3-11H,2H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVBKLMFMVJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multiple stepsThe final steps involve the chlorination and nitration of the benzamide moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted benzamides and pyridazin-3-yl derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug development, particularly for designing novel anti-cancer and anti-inflammatory agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzamide derivatives, which are often investigated for their bioactivity. Below is a detailed analysis of its key analogs, focusing on substituent effects, biological activity, and experimental findings.
Structural Analogs and Activity Profiles
2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP) Substituents: Chloro and nitro groups on benzamide; 2-chloro-3-methylphenyl as the aryl group. Activity: Demonstrated potent RORγ agonism in HepG2 cells, inducing IL17A/IL17F expression in a concentration-dependent manner . Cytotoxicity assays confirmed safety up to 10 μM .
2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP) Substituents: Isopropyl and methyl groups on the phenyl ring. Activity: Inactive in RORγ reporter assays and failed to induce IL17A/IL17F expression . Non-cytotoxic up to 40 μM . Key Finding: Bulkier substituents (isopropyl) likely hinder binding to RORγ, emphasizing steric constraints.
4-Chloro-N-{3-[2-(Dimethylamino)-5-(Trifluoromethyl)Pyridin-3-Yl]Phenyl}Benzamide Substituents: Chloro on benzamide; dimethylamino and trifluoromethyl groups on pyridine. Activity: Limited data available, but the trifluoromethyl group may enhance metabolic stability and hydrophobic interactions .
Structural-Activity Relationship (SAR) Insights
- Aryl Substitution :
- Ortho-Chloro/Methyl (2C3MP) : Optimal for RORγ binding and activation.
- Isopropyl (2IP6MP) : Steric hindrance disrupts activity despite similar backbone.
- Heterocyclic Modifications: Pyridazine vs. Pyridine: The ethylsulfonyl-pyridazine in the target compound may offer unique hydrogen-bonding or π-stacking interactions compared to dimethylamino-pyridine in the third analog.
Comparative Data Table
*No direct experimental data on the target compound’s activity is available in the provided evidence.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the ethylsulfonyl group to the pyridazine ring.
- Amide coupling between the nitro-substituted benzoyl chloride and the aniline derivative.
- Purification using column chromatography or recrystallization to achieve >95% purity.
Optimization involves adjusting solvents (e.g., DMF for polar intermediates), temperature (40–80°C for amide coupling), and catalysts (e.g., DMAP for enhanced reactivity) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amide bond formation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity.
- FT-IR to verify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Q. How should researchers design initial biological screening assays for this compound?
- Target selection : Prioritize kinases or receptors (e.g., RORγ) based on structural analogs’ activities .
- In vitro assays : Use cell lines (e.g., HepG2 for metabolic activity) with cytotoxicity controls (e.g., MTT assay up to 40 μM) .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to identify IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Mechanistic studies : Compare gene expression profiles (e.g., IL17A/IL17F for RORγ modulation) across cell types .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing nitro with amine groups) to isolate activity drivers .
- Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets like Syk kinase .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target binding.
- Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and identify metabolic hotspots via LC-MS metabolite profiling .
- Prodrug design : Mask nitro groups with bioreversible protectors (e.g., acetyl) to reduce off-target effects .
Q. How do structural modifications influence selectivity and potency?
Q. What advanced computational methods aid in target identification?
- Machine learning : Train models on known RORγ ligands to predict binding modes .
- Molecular dynamics : Simulate ligand-receptor interactions over 100 ns to assess stability .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity .
Methodological Notes
- Key References : Prioritized PubChem, patent applications, and peer-reviewed pharmacological studies.
- Data Validation : Cross-referenced synthetic protocols and biological data across ≥2 independent sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
